molecular formula C13H16N4O3S B4598043 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide

2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide

Cat. No.: B4598043
M. Wt: 308.36 g/mol
InChI Key: KLBNSEBPQGFCSE-UHFFFAOYSA-N
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Description

2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide is a synthetic organic compound featuring a benzamide core linked to a pyrazole ring via a sulfonamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Coupling with Benzamide: The sulfonylated pyrazole is coupled with 2-aminobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: N-substituted benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It can be used in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its sulfonamide linkage is a common feature in many drugs, suggesting possible applications in the treatment of diseases such as cancer or bacterial infections.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide would depend on its specific biological target. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrazole ring may interact with specific protein residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole, which are known for their antibacterial properties.

    Pyrazole Derivatives: Compounds such as celecoxib, a COX-2 inhibitor used as an anti-inflammatory drug.

Uniqueness

2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide is unique due to its combined structural features of a benzamide, sulfonamide, and pyrazole. This combination may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(1-ethyl-5-methylpyrazol-4-yl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-3-17-9(2)12(8-15-17)21(19,20)16-11-7-5-4-6-10(11)13(14)18/h4-8,16H,3H2,1-2H3,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBNSEBPQGFCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide
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2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide
Reactant of Route 3
2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide
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2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide
Reactant of Route 5
2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide
Reactant of Route 6
2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide

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